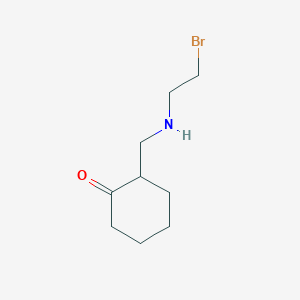
2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a bromoethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone and 2-bromoethylamine.
Reaction Steps:
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Oxidation and Reduction
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Reagents: Common oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride.
-
Addition Reactions
Michael Addition: The compound can participate in Michael addition reactions with electron-deficient alkenes.
Conditions: Typically carried out in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while reduction of the carbonyl group yields a cyclohexanol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one serves as a versatile intermediate for the preparation of various complex molecules. Its ability to undergo multiple types of reactions makes it valuable for constructing diverse chemical architectures.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((2-Chloroethyl)amino)methyl)cyclohexan-1-one: Similar structure but with a chloroethyl group instead of a bromoethyl group.
2-(((2-Iodoethyl)amino)methyl)cyclohexan-1-one: Similar structure but with an iodoethyl group.
2-(((2-Hydroxyethyl)amino)methyl)cyclohexan-1-one: Similar structure but with a hydroxyethyl group.
Uniqueness
The presence of the bromoethyl group in 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one imparts unique reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Eigenschaften
Molekularformel |
C9H16BrNO |
|---|---|
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
2-[(2-bromoethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H16BrNO/c10-5-6-11-7-8-3-1-2-4-9(8)12/h8,11H,1-7H2 |
InChI-Schlüssel |
VGZLPEOTUFDULI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CNCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


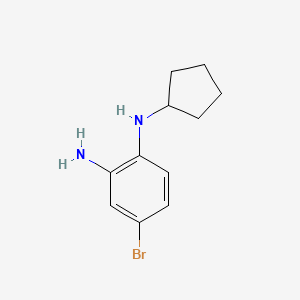
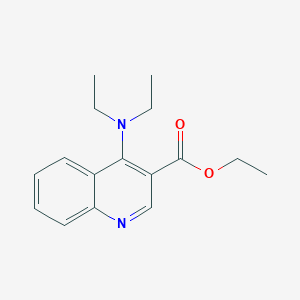



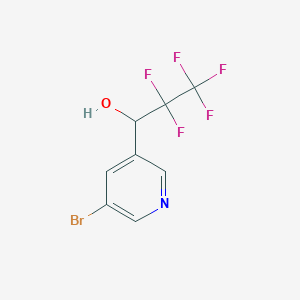
![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)
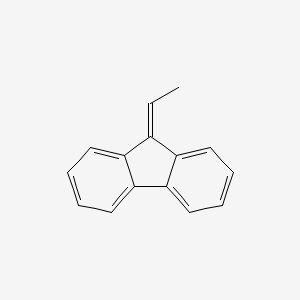
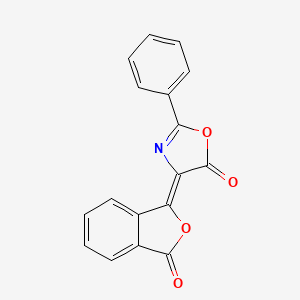

![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
